![molecular formula C14H11ClN2O3S B2995388 N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride CAS No. 2034316-12-4](/img/structure/B2995388.png)
N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride
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Description
N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
Anticancer Activity
Compounds with a benzo[d][1,3]dioxol-5-yl structure have been designed and synthesized for their anticancer activity . They have been evaluated against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Some of these compounds have shown promising results, with IC 50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
Cell Cycle Arrest and Apoptosis Induction
Further mechanistic studies have revealed that these compounds can cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells . This could potentially be used as a strategy for cancer treatment.
Total Synthesis of Benzylisoquinoline Alkaloids
The benzo[d][1,3]dioxol-5-yl structure is also used in the total synthesis of benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines . This synthesis is based on the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .
Synthesis of Coptisines and Dibenzopyrrocolines
By slightly modifying the total synthetic route and strategically combining it with a aza-Michael addition, Bischler–Napieralski reaction and N-arylation, this methodology was also applied to the total syntheses of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of coptisines and dibenzopyrrocolines .
Modulation of ATP-Binding Cassette Transporters
Compounds with a benzo[d][1,3]dioxol-5-yl structure have also been used as modulators of ATP-binding cassette transporters . These transporters play a crucial role in the treatment of cystic fibrosis .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S.ClH/c1-2-12-13(19-8-18-12)5-10(1)15-14-16-11(7-20-14)9-3-4-17-6-9;/h1-7H,8H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXYLSSQRJPDQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC(=CS3)C4=COC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride |
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